molecular formula C13H15N3O3 B2472053 N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-58-4

N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2472053
CAS No.: 886898-58-4
M. Wt: 261.281
InChI Key: BBMIZPWWTMREPS-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 2(1H)-pyridone.

    Hydrolysis and Decarboxylation: The starting material undergoes hydrolysis and decarboxylation to yield an intermediate compound.

    Selective O-Alkylation: The intermediate is then subjected to selective O-alkylation.

    Rearrangement: The alkylated intermediate undergoes rearrangement to form pyridine-2-amine.

    Final Steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Properties

IUPAC Name

N-butan-2-yl-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-8(2)14-11(17)10-12(18)15-9-6-4-5-7-16(9)13(10)19/h4-8,18H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMIZPWWTMREPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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